molecular formula C14H9NO2S B2866496 (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile CAS No. 1002342-12-2

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile

Cat. No.: B2866496
CAS No.: 1002342-12-2
M. Wt: 255.29
InChI Key: TWXWWHBHYBEYDV-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is an organic compound that features a benzodioxole and a thienyl group connected by a propenenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile typically involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • 1-(4-Methoxyphenyl)-3-(2-thienyl)-2-propen-1-one
  • 3-(4-Methoxyphenyl)-1-(2-thienyl)-2-propen-1-one

Uniqueness

(2E)-3-(2H-1,3-benzodioxol-5-yl)-2-(thiophen-2-yl)prop-2-enenitrile is unique due to the presence of both benzodioxole and thienyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2S/c15-8-11(14-2-1-5-18-14)6-10-3-4-12-13(7-10)17-9-16-12/h1-7H,9H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXWWHBHYBEYDV-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C(C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C(\C#N)/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.